molecular formula C14H13ClO B12001265 (2-Chlorophenyl)(2-methylphenyl)methanol CAS No. 38493-62-8

(2-Chlorophenyl)(2-methylphenyl)methanol

Cat. No.: B12001265
CAS No.: 38493-62-8
M. Wt: 232.70 g/mol
InChI Key: HVYKUKPIGLOQTO-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(2-methylphenyl)methanol is an organic compound with the molecular formula C14H13ClO It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to two aromatic rings: one chlorinated and one methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(2-methylphenyl)methanol typically involves the reaction of 2-chlorobenzaldehyde with 2-methylphenylmagnesium bromide (Grignard reagent). The reaction proceeds as follows:

    Formation of Grignard Reagent: 2-methylbromobenzene reacts with magnesium in dry ether to form 2-methylphenylmagnesium bromide.

    Addition Reaction: The Grignard reagent is then added to 2-chlorobenzaldehyde, resulting in the formation of this compound after hydrolysis.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Preparation of Reactants: Ensuring high purity of 2-chlorobenzaldehyde and 2-methylphenylmagnesium bromide.

    Controlled Reaction Conditions: Maintaining anhydrous conditions and appropriate temperatures to optimize yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(2-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of (2-Chlorophenyl)(2-methylphenyl)ketone.

    Reduction: Formation of (2-Chlorophenyl)(2-methylphenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2-Chlorophenyl)(2-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(2-methylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, further affecting molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(phenyl)methanol
  • (2-Methylphenyl)(phenyl)methanol
  • (2-Chlorophenyl)(2-methylphenyl)ketone

Uniqueness

(2-Chlorophenyl)(2-methylphenyl)methanol is unique due to the presence of both a chlorinated and a methylated aromatic ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

38493-62-8

Molecular Formula

C14H13ClO

Molecular Weight

232.70 g/mol

IUPAC Name

(2-chlorophenyl)-(2-methylphenyl)methanol

InChI

InChI=1S/C14H13ClO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9,14,16H,1H3

InChI Key

HVYKUKPIGLOQTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2Cl)O

Origin of Product

United States

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